2-(Biphenyl-4-yloxy)propanoyl chloride
Description
Significance of Acyl Halides as Activated Carboxylic Acid Derivatives in Organic Synthesis
Acyl halides are organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen atom. teachy.ai The general formula is RCOX, where R is an alkyl or aryl group and X is a halogen. teachy.ai Among these, acyl chlorides are the most commonly used due to their optimal balance of reactivity and stability. Their significance stems from the electronic nature of the acyl chloride functional group, which features a carbonyl carbon that is highly susceptible to nucleophilic attack. fiveable.me This high electrophilicity is a result of the electron-withdrawing effects of both the carbonyl oxygen and the halogen atom. fiveable.me
This inherent reactivity makes acyl halides superior acylating agents, serving as activated forms of carboxylic acids. fiveable.mebritannica.com They readily undergo nucleophilic acyl substitution reactions with a wide array of nucleophiles to form various carboxylic acid derivatives. fiveable.mewikipedia.org For instance, they react with:
Water to form carboxylic acids. wikipedia.org
Alcohols to yield esters. britannica.com
Ammonia and amines to produce amides. teachy.aibritannica.com
Carboxylates to generate anhydrides.
This versatility renders acyl halides indispensable intermediates in the synthesis of numerous organic compounds, ranging from pharmaceuticals and agrochemicals to polymers and dyes. teachy.aiteachy.ai Their role is crucial in both laboratory and industrial settings for creating specific chemical bonds efficiently. fiveable.me
Overview of 2-(Biphenyl-4-yloxy)propanoyl Chloride within the Context of Functionalized Acyl Systems
This compound belongs to the class of functionalized acyl chlorides. Its structure incorporates a propanoyl chloride moiety attached to a biphenyl (B1667301) ether group. This intricate structure suggests its role as a specialized building block in organic synthesis, likely for introducing the 2-(biphenyl-4-yloxy)propyl group into a target molecule. The biphenyl group, in particular, is a common scaffold in medicinal chemistry and materials science, known to impart specific biological activities or physical properties. researchgate.net
While detailed research findings on this compound itself are limited, its structural analogue, 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride, provides some insight into its chemical properties.
Table 1: Physicochemical Properties of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClO2 nih.gov |
| Molecular Weight | 274.74 g/mol nih.gov |
| IUPAC Name | 2-methyl-2-(4-phenylphenoxy)propanoyl chloride nih.gov |
| Chemical Stability | Stable under recommended temperatures and pressures. aksci.com |
| Incompatible Materials | Strong oxidizing agents. aksci.com |
| Hazardous Decomposition | Carbon oxides, Hydrogen chloride. aksci.com |
Note: Data presented is for the structural analogue 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride as a reference.
The presence of the bulky and electronically significant biphenyl-4-yloxy group can influence the reactivity of the acyl chloride. It may offer steric hindrance or participate in electronic interactions that modulate the electrophilicity of the carbonyl carbon. Such functionalized acyl systems are often designed for specific synthetic targets, including the creation of novel pharmaceutical agents. For example, the acyl chloride of flurbiprofen, a well-known anti-inflammatory drug, is used to synthesize new amide derivatives with potential biological activity. mdpi.comresearchgate.net
Historical Development and Evolution of Synthetic Strategies for Propanoyl Chlorides
The synthesis of propanoyl chloride and its derivatives has evolved from classic laboratory methods to more refined industrial processes. Historically, the preparation of acyl chlorides involves the reaction of the corresponding carboxylic acid with a chlorinating agent.
The most common and long-established laboratory methods for converting propionic acid to propionyl chloride utilize several key reagents: chemicalbook.com
Thionyl chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.
Phosphorus trichloride (B1173362) (PCl₃): Another common chlorinating agent, which requires separation from the phosphorous acid byproduct. chemicalbook.com
Phosphorus pentachloride (PCl₅): A highly reactive solid that also serves as an effective chlorinating agent.
Oxalyl chloride ((COCl)₂): Often used for smaller-scale or more sensitive reactions.
Table 2: Common Chlorinating Agents for Propanoyl Chloride Synthesis
| Reagent | Byproducts |
|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl |
| Phosphorus trichloride (PCl₃) | H₃PO₃ |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl |
Industrially, propionyl chloride is often produced by the chlorination of propionic acid with phosgene (B1210022). wikipedia.org More recent innovations in chemical engineering have led to the development of continuous synthesis methods. For example, a patented method describes the use of a continuous microchannel reactor with triphosgene (B27547) as the acylating agent, achieving high yield and purity while enhancing safety and reducing waste. google.com The synthesis of functionalized propanoyl chlorides, such as 2-phenoxy propionyl chloride, follows the same fundamental principle: the reaction of the parent carboxylic acid (2-phenoxypropionic acid) with an acyl chlorinating agent like thionyl chloride in an organic solvent. google.com This approach is directly applicable to the synthesis of this compound from its corresponding carboxylic acid precursor.
Properties
IUPAC Name |
2-(4-phenylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFTCOTMJBHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 2 Biphenyl 4 Yloxy Propanoyl Chloride
Strategic Considerations for Carboxylic Acid Precursor Derivatization
The formation of 2-(biphenyl-4-yloxy)propanoic acid is commonly achieved through the Williamson ether synthesis. wikipedia.orgmiracosta.edu This well-established method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide in an SN2 reaction. wikipedia.org In this specific synthesis, the sodium or potassium salt of 4-hydroxybiphenyl (also known as p-phenylphenol) serves as the nucleophile. This phenoxide is typically generated in situ by treating 4-hydroxybiphenyl with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
The phenoxide then reacts with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate (B1255678). The use of an esterified propanoic acid is strategic to prevent the free carboxylate from interfering with the reaction. The reaction is typically conducted in a polar aprotic solvent to facilitate the SN2 mechanism. Following the ether formation, the resulting ester, ethyl 2-(biphenyl-4-yloxy)propanoate, is hydrolyzed under basic or acidic conditions to yield the desired 2-(biphenyl-4-yloxy)propanoic acid. ontosight.ai
Reaction Scheme:
Phenoxide Formation: 4-hydroxybiphenyl + NaOH → Sodium 4-biphenylate + H₂O
Williamson Ether Synthesis: Sodium 4-biphenylate + Ethyl 2-bromopropanoate → Ethyl 2-(biphenyl-4-yloxy)propanoate + NaBr
Hydrolysis: Ethyl 2-(biphenyl-4-yloxy)propanoate + H₃O⁺ → 2-(Biphenyl-4-yloxy)propanoic acid + Ethanol
Many 2-arylpropanoic acids are chiral molecules where the biological activity resides primarily in one enantiomer. Therefore, developing enantioselective syntheses to produce a single, desired enantiomer of 2-(biphenyl-4-yloxy)propanoic acid is of significant importance. Methodologies include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.
Asymmetric catalysis offers an elegant route to chiral 2-arylpropionic acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. One advanced approach involves the asymmetric hydrovinylation of a corresponding vinyl arene. acs.orgnih.gov
This strategy proceeds in three main steps:
Precursor Synthesis: The synthesis of 4-vinyloxybiphenyl from 4-hydroxybiphenyl.
Asymmetric Hydrovinylation: The vinyl ether is then subjected to an asymmetric hydrovinylation reaction. This key step uses a chiral catalyst, often a palladium or nickel complex with a chiral phosphine (B1218219) ligand, to add a vinyl group across a double bond with high regioselectivity and enantioselectivity. This forms a chiral 3-(biphenyl-4-yloxy)-1-butene intermediate with a defined stereocenter.
Oxidative Cleavage: The terminal double bond of the intermediate is then oxidatively cleaved, for instance, using ozonolysis (O₃) followed by an oxidative workup, or a stronger oxidizing agent like potassium permanganate (B83412) (KMnO₄). This transforms the butenyl group into a carboxylic acid, yielding the desired enantiomerically pure 2-(biphenyl-4-yloxy)propanoic acid. nih.gov
This method achieves excellent enantioselectivities, often exceeding 97% enantiomeric excess (ee). nih.gov
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. scielo.org.mx In this approach, the achiral carboxylic acid precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs a subsequent diastereoselective reaction. scielo.org.mx
A widely used class of auxiliaries for this purpose are the Evans oxazolidinones. wikipedia.orgsantiago-lab.com The synthesis proceeds as follows:
Acylation: An Evans auxiliary, derived from a chiral amino acid like valine or phenylalanine, is acylated with propanoyl chloride to form a chiral N-propanoyl imide. santiago-lab.com
Diastereoselective Enolate Formation and Alkylation: The N-propanoyl imide is treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereodefined (Z)-enolate. This enolate is then subjected to an alkylation reaction. For the synthesis of 2-(biphenyl-4-yloxy)propanoic acid, this step would involve a reaction with a suitable electrophilic biphenyl-4-oxy source. The bulky substituent on the chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thus creating the new stereocenter with high diastereoselectivity. youtube.com
Auxiliary Cleavage: After the stereocenter is set, the chiral auxiliary is cleaved from the product. This is often achieved by hydrolysis with reagents like lithium hydroperoxide (LiOOH), which yields the enantiomerically pure carboxylic acid without racemization. nih.gov The valuable chiral auxiliary can then be recovered and reused. wikipedia.org
Kinetic resolution is a powerful technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One effective method for resolving racemic 2-arylpropanoic acids is through enantioselective esterification. mdpi.comnih.gov
In this process, the racemic 2-(biphenyl-4-yloxy)propanoic acid is reacted with an achiral alcohol in the presence of a chiral acyl-transfer catalyst. mdpi.com A notable example is the use of (+)-benzotetramisole (BTM) as the catalyst. nih.gov
The reaction is typically conducted with a coupling agent, such as pivalic anhydride (B1165640), and a bulky, achiral alcohol like bis(α-naphthyl)methanol. mdpi.com The chiral catalyst, (+)-BTM, preferentially catalyzes the esterification of one enantiomer of the carboxylic acid over the other. For instance, the (S)-enantiomer might react faster to form the corresponding ester, leaving the unreacted (R)-enantiomer in the mixture with high enantiomeric excess. The process can be stopped at approximately 50% conversion, allowing for the separation of the highly enriched chiral ester and the unreacted chiral carboxylic acid. mdpi.comnih.gov This method provides access to both enantiomers of the target acid.
Enantioselective Synthesis of Chiral 2-(Biphenyl-4-yloxy)propanoic Acid Precursors
Chlorination Reagents and Mechanistic Pathways for Acyl Chloride Formation
The final step in the synthesis is the conversion of the carboxylic acid precursor, 2-(biphenyl-4-yloxy)propanoic acid, into the more reactive acyl chloride, 2-(biphenyl-4-yloxy)propanoyl chloride. This is a standard transformation for which several effective chlorinating agents are available. The choice of reagent can depend on factors such as scale, desired purity, and the sensitivity of other functional groups in the molecule.
Commonly used chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃).
| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in a non-polar solvent (e.g., toluene), often with catalytic DMF, reflux. | Volatile byproducts are easily removed, making purification simpler. acs.org | Harsh conditions may not be suitable for sensitive substrates. |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Inert solvent (e.g., DCM, benzene) at RT, with catalytic DMF. | Milder and more selective than SOCl₂. urfu.ru All byproducts are gaseous, simplifying workup. | More expensive than thionyl chloride. Can produce carcinogenic dimethylcarbamoyl chloride from DMF catalyst. urfu.ru |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Neat or in an inert solvent, often at room temperature or with gentle heating. | Effective for a wide range of carboxylic acids. | Produces a liquid byproduct (POCl₃) which must be separated by distillation. researchgate.net |
| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | Requires heating; 3 equivalents of acid per equivalent of PCl₃. | Relatively inexpensive. | Requires a 3:1 stoichiometric ratio. The solid byproduct can complicate workup. researchgate.net |
Mechanistic Pathway for Thionyl Chloride (SOCl₂): The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.
The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
A chloride ion is expelled, forming a protonated chlorosulfite intermediate.
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
This forms a tetrahedral intermediate, which subsequently collapses. The C-O bond breaks, and the chlorosulfite group departs.
The unstable departing group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion. acs.org
Mechanistic Pathway for Oxalyl Chloride ((COCl)₂ with catalytic DMF): When catalyzed by N,N-dimethylformamide (DMF), the mechanism is more complex.
DMF first reacts with oxalyl chloride to form a reactive electrophilic species known as the Vilsmeier reagent, an iminium salt.
The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.
This forms an intermediate that collapses, releasing the acyl chloride and regenerating the DMF catalyst. The decomposition of the other part of the intermediate releases carbon dioxide and carbon monoxide gas. urfu.ru
Thionyl Chloride Mediated Transformations
Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. libretexts.orglibretexts.org The reaction of 2-(biphenyl-4-yloxy)propanoic acid with thionyl chloride proceeds to form this compound, with the convenient evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. libretexts.orgchemguide.co.uk This simplifies the purification process, as the main byproducts are easily removed from the reaction mixture.
The reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. orgsyn.orgmdpi.com Anhydrous conditions are essential to prevent the hydrolysis of the newly formed acyl chloride back to the carboxylic acid. The use of a solvent, such as toluene (B28343) or dichloromethane (B109758), is common. For instance, a typical procedure involves dissolving the parent acid of a similar compound in toluene, adding an excess of thionyl chloride, and stirring the mixture under reflux for a couple of hours. mdpi.com After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which can be used without further purification for subsequent steps.
The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent nucleophilic attack by a chloride ion (produced in the reaction) on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.
Oxalyl Chloride Protocols
Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides and is often considered milder and more selective than thionyl chloride. wikipedia.org It is particularly useful for synthesizing acyl chlorides from sensitive carboxylic acids. The reaction with 2-(biphenyl-4-yloxy)propanoic acid would produce the desired acyl chloride along with volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup procedure. wikipedia.org
These reactions are typically conducted in an inert solvent, such as dichloromethane, at room temperature or below. orgsyn.org A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. wikipedia.orgyoutube.com The reaction is generally rapid, and its completion is often indicated by the cessation of gas evolution. reddit.com
The mechanism in the presence of DMF involves the initial formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of oxalyl chloride and DMF. wikipedia.orgyoutube.com This reagent is the active chlorinating agent that reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. youtube.com
Phosphorus-Based Chlorinating Agents (e.g., PCl₃, PCl₅)
Phosphorus chlorides, such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are powerful chlorinating agents for converting carboxylic acids to acyl chlorides. youtube.comchemguide.co.uk These reagents are generally more reactive than thionyl chloride but can be less selective. youtube.com
Phosphorus Pentachloride (PCl₅): PCl₅ is a solid that reacts readily with carboxylic acids at room temperature or with gentle warming. libretexts.orgchemguide.co.uk The reaction produces the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction is typically carried out without a solvent or in an inert solvent like chlorobenzene. youtube.com Due to its high reactivity, PCl₅ can be advantageous for the synthesis of thermally labile acyl chlorides as the reaction can often be conducted at lower temperatures. youtube.com
Phosphorus Trichloride (PCl₃): PCl₃ is a liquid that reacts with carboxylic acids, usually upon heating. libretexts.orgchemguide.co.uk The reaction yields the acyl chloride and phosphorous acid (H₃PO₃) as a non-volatile byproduct, which can complicate the purification of the desired product. libretexts.orgchemguide.co.uk Fractional distillation is often required to separate the acyl chloride from the reaction mixture. chemguide.co.uk The stoichiometry of the reaction requires three moles of the carboxylic acid for every one mole of PCl₃. libretexts.org
Bis(trichloromethyl) Carbonate (Triphosgene)-Catalyzed Conversions
Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) (BTC), is a solid, safer, and more convenient substitute for the highly toxic phosgene (B1210022) gas. asianpubs.orgsigmaaldrich.com It is a versatile reagent used for the synthesis of various organic compounds, including acyl chlorides. researchgate.netresearchgate.net The reaction of a carboxylic acid with triphosgene, typically in the presence of a catalytic amount of DMF, provides the corresponding acyl chloride in high yield under mild conditions. asianpubs.org
The reaction is usually performed in an inert solvent like 1,2-dichloroethane. asianpubs.org Triphosgene is thought to dissociate in the presence of a catalyst to generate phosgene in situ, which then acts as the chlorinating agent. The use of triphosgene avoids the hazards associated with handling gaseous phosgene directly. asianpubs.org
Optimization of Reaction Conditions and Catalytic Enhancements
The efficiency and yield of the synthesis of this compound can be significantly influenced by the choice of solvent and the use of catalysts.
Solvent Effects on Acyl Chloride Formation
The choice of solvent plays a crucial role in the synthesis of acyl chlorides. An ideal solvent should be inert to the reactants and products, have a suitable boiling point for the reaction temperature, and facilitate the dissolution of the starting materials.
Commonly used solvents for these transformations include:
Apolar, non-protic solvents: Toluene and dichloromethane are frequently employed. They are inert and have boiling points that allow for reactions to be carried out at a range of temperatures, from room temperature to reflux. For instance, in thionyl chloride mediated reactions, anhydrous toluene is a common choice. mdpi.com Dichloromethane is often used with oxalyl chloride and triphosgene due to its inertness and ease of removal. orgsyn.orgasianpubs.org
Excess Reagent as Solvent: In some cases, particularly with thionyl chloride, the reaction can be run neat, with the excess chlorinating agent serving as the solvent. orgsyn.org This can lead to high conversion rates but requires careful removal of the excess reagent after the reaction.
The polarity of the solvent can influence the reaction rate. While detailed studies on the synthesis of this compound are specific, general principles suggest that solvents capable of stabilizing the transition states involved in the chlorination mechanism can enhance the reaction rate. However, protic solvents must be strictly avoided as they will react with the chlorinating agents and the acyl chloride product.
Role of N,N-Dimethylformamide (DMF) as a Catalyst
N,N-Dimethylformamide (DMF) is a widely used catalyst, particularly in reactions involving oxalyl chloride and thionyl chloride for the formation of acyl chlorides. wikipedia.orgasianpubs.org Its catalytic activity stems from its reaction with the chlorinating agent to form a highly reactive intermediate known as the Vilsmeier reagent. jk-sci.comwikipedia.org
When DMF is used with oxalyl chloride or thionyl chloride, it reacts to form a chloro(dimethylamino)methaniminium salt (the Vilsmeier reagent). wikipedia.orgyoutube.com This iminium salt is a more potent acylating agent than the initial chlorinating reagent. It readily reacts with the carboxylic acid to form a reactive intermediate, which then collapses to give the acyl chloride, carbon dioxide, and regenerates the DMF catalyst. youtube.com This catalytic cycle allows for the use of only a small amount of DMF to achieve high reaction rates and yields. youtube.com The Vilsmeier-Haack reaction, which uses a mixture of DMF and a chlorinating agent like phosphorus oxychloride (POCl₃), exemplifies the formation and reactivity of this type of intermediate. jk-sci.comchemistrysteps.com
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Reagent | Formula | Physical State | Byproducts | Typical Conditions | Catalyst | Advantages |
|---|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Reflux, neat or in solvent | Often none, sometimes DMF | Volatile byproducts, easy workup |
| Oxalyl Chloride | (COCl)₂ | Liquid | CO₂(g), CO(g), HCl(g) | Room temp or below, in solvent | DMF (catalytic) | Mild, selective, volatile byproducts |
| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | Room temp or gentle heat | None | High reactivity, good for labile products |
| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃(s) | Heating required | None | Powerful reagent |
| Triphosgene | (Cl₃CO)₂CO | Solid | CO₂(g) | Mild conditions, in solvent | DMF (catalytic) | Safer alternative to phosgene |
Influence of Other Lewis Acid Catalysts (e.g., Pyridine (B92270), Trimethylamine)
In the synthesis of this compound, particularly during the conversion of its corresponding carboxylic acid using agents like thionyl chloride, tertiary amines such as pyridine and triethylamine (B128534) play a crucial role. While these compounds are electronically Lewis bases due to the lone pair of electrons on the nitrogen atom, they function as potent catalysts that significantly influence the reaction's efficiency and outcome. ncert.nic.inechemi.com Their primary functions are twofold: acting as nucleophilic catalysts to accelerate the reaction and serving as bases to neutralize acidic byproducts. stackexchange.comorgoreview.com
The catalytic activity of pyridine and triethylamine stems from their ability to act as nucleophilic catalysts. stackexchange.com Pyridine, for instance, can attack the electrophilic center of the acylating agent (or an intermediate derived from the carboxylic acid and thionyl chloride) to form a highly reactive N-acylpyridinium salt. echemi.comstackexchange.com This intermediate is significantly more electrophilic than the initial acyl chloride precursor, rendering it more susceptible to subsequent nucleophilic attack needed to form the final product. stackexchange.com This mechanism effectively lowers the activation energy of the reaction, leading to faster conversion rates at lower temperatures. scispace.com
Simultaneously, these amines function as indispensable acid scavengers. orgoreview.com The conversion of a carboxylic acid to an acyl chloride using thionyl chloride, or the subsequent acylation of another molecule, often produces hydrochloric acid (HCl) as a byproduct. stackexchange.commasterorganicchemistry.com Pyridine and triethylamine, being basic, readily react with and neutralize this HCl to form pyridinium (B92312) chloride or triethylammonium (B8662869) chloride salts, respectively. stackexchange.comorgoreview.com This neutralization is vital as it prevents the reversible reaction and drives the equilibrium towards the formation of the desired acyl chloride product. ncert.nic.in
The choice between pyridine and triethylamine can have a marked impact on the reaction, owing to their distinct structural and electronic properties. jocpr.comscispace.com Triethylamine is a stronger base than pyridine, which in theory could make it a more effective acid scavenger. jocpr.com However, the catalytic efficacy is also governed by steric hindrance and nucleophilicity. The ethyl groups on triethylamine create more steric bulk around the nitrogen atom compared to the planar aromatic ring of pyridine. jocpr.com This steric hindrance can impede its ability to act as a nucleophilic catalyst. jocpr.com
| Catalyst | pKb | Primary Role | Key Characteristics | Reference |
|---|---|---|---|---|
| Pyridine | 8.75 | Nucleophilic Catalyst & Base | Less sterically hindered, allowing for effective nucleophilic attack to form a highly reactive N-acylpyridinium intermediate. | stackexchange.comjocpr.com |
| Triethylamine | 3.01 | Base & Nucleophilic Catalyst | Stronger base, but bulkier ethyl groups can cause steric hindrance, potentially reducing its effectiveness as a nucleophilic catalyst compared to pyridine. | jocpr.com |
Research findings from related acylation reactions illustrate how the selection of the amine catalyst can directly influence product yields. The optimal choice is often dependent on the specific substrates and reaction conditions, such as the solvent and temperature. scispace.comjocpr.comscispace.com In some syntheses, the superior nucleophilic catalytic activity of pyridine leads to significantly higher yields. jocpr.com In other cases, particularly under different energy inputs like microwave irradiation, the stronger basicity of triethylamine may prove more advantageous. scispace.com
| Reaction | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Synthesis of 2-phenyl-benzo[d] stackexchange.comnih.govoxazin-4-one derivatives | Pyridine (100%) | 80 - 86% | jocpr.com |
| Triethylamine (100%) | ~20% (4x lower than pyridine) | ||
| Synthesis of 4-benzoyloxy-3-methoxycinnamic acid (Microwave) | Pyridine | 65.3% | scispace.com |
| Triethylamine (TEA) | 71.8% |
Ultimately, the influence of pyridine and triethylamine in the synthesis of this compound is a critical consideration for process optimization. Their dual function as nucleophilic catalysts and acid scavengers is fundamental to achieving high yields and efficient conversion under mild conditions. scispace.com
Elucidation of Chemical Reactivity and Synthetic Transformations of 2 Biphenyl 4 Yloxy Propanoyl Chloride
Nucleophilic Acyl Substitution Reactions
2-(Biphenyl-4-yloxy)propanoyl chloride, as a derivative of a carboxylic acid, is characterized by the high electrophilicity of its carbonyl carbon. This feature makes it a prime substrate for nucleophilic acyl substitution reactions. The acyl chloride group is an excellent leaving group, facilitating the addition of a wide range of nucleophiles and subsequent reformation of the carbonyl double bond. This reactivity is harnessed in organic synthesis to create various derivatives, most notably esters and amides, by reacting the acyl chloride with alcohols, phenols, ammonia, or amines.
Esterification Reactions: Formation of 2-(Biphenyl-4-yloxy)propanoate Esters
Esterification is a fundamental transformation of this compound, providing a direct route to the corresponding 2-(Biphenyl-4-yloxy)propanoate esters. This is achieved by reacting the acyl chloride with an alcohol or a phenol (B47542), where the oxygen atom of the hydroxyl group acts as the nucleophile. libretexts.org
The reaction of this compound with primary, secondary, and tertiary alcohols, as well as phenols, yields the corresponding esters. nih.gov The general mechanism involves the nucleophilic attack of the alcohol's or phenol's hydroxyl group on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the ester product along with hydrogen chloride (HCl) as a byproduct. libretexts.orgwebsite-files.com
Phenols are generally less reactive than alcohols in this context, but the reaction proceeds effectively, often facilitated by converting the phenol to its more nucleophilic phenoxide salt using a base. libretexts.org The reaction conditions can be mild, often occurring at room temperature. libretexts.orgnih.gov While specific examples for this compound are not extensively detailed in the available literature, the reactivity is analogous to other acyl chlorides. For instance, the reaction of various alcohols and phenols with acetyl chloride under solvent-free conditions has been shown to produce excellent yields of the corresponding acetate (B1210297) esters. researchgate.net This suggests that this compound would react similarly with a range of hydroxyl-containing compounds. researchgate.net
Table 1: Representative Esterification Reactions with Acyl Chlorides This table illustrates the general reaction of acyl chlorides with alcohols and phenols, analogous to the expected reactivity of this compound.
| Acyl Chloride | Alcohol/Phenol | Product | Conditions |
| Ethanoyl chloride | Phenol | Phenyl ethanoate | Room temperature |
| Benzoyl chloride | Sodium Phenoxide | Phenyl benzoate | Shaking for ~15 mins |
| Acetyl chloride | Benzyl alcohol | Benzyl acetate | Solvent-free, 1 hr |
| Acetyl chloride | 1-Heptanol | 1-Heptyl acetate | Solvent-free |
Catalytic Aspects in Esterification
While the reaction between a highly reactive acyl chloride and an alcohol can proceed without a catalyst, the use of a catalyst or promoter is common to increase the reaction rate and yield, especially with less reactive alcohols or phenols. researchgate.netiiste.org Often, a non-nucleophilic base such as pyridine (B92270) or a tertiary amine (e.g., triethylamine) is added. website-files.combyjus.com The base serves two primary purposes: it neutralizes the HCl byproduct, which can otherwise participate in side reactions, and it can act as a nucleophilic catalyst itself. byjus.com Pyridine, for example, can react with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then more readily attacked by the alcohol or phenol. website-files.com
In some methodologies, Lewis acids or other promoters can be employed. For example, a method using a substoichiometric amount of a titanocene (B72419) dichloride-derived species has been developed for the O-acylation of primary, secondary, and tertiary alcohols, and phenol with acyl chlorides at room temperature. nih.gov
Amidation Reactions: Synthesis of 2-(Biphenyl-4-yloxy)propanamides
The reaction of this compound with ammonia, primary amines, or secondary amines is a direct and efficient method for the synthesis of 2-(Biphenyl-4-yloxy)propanamides. This nucleophilic acyl substitution reaction is analogous to esterification, with the nitrogen atom of the amine acting as the nucleophile. chemguide.co.uk The high reactivity of the acyl chloride makes it a valuable reagent for forming the robust amide bond.
Ammonia reacts with this compound to form the primary amide, 2-(Biphenyl-4-yloxy)propanamide. Similarly, primary amines (R-NH₂) and secondary amines (R₂-NH) yield N-substituted and N,N-disubstituted amides, respectively. chemguide.co.uk The reaction proceeds in two stages: first, the amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a chloride ion to give the amide and hydrogen chloride. chemguide.co.uk Since amines are basic, a second equivalent of the amine reacts with the HCl byproduct to form an ammonium (B1175870) salt. chemguide.co.uk Therefore, at least two equivalents of the amine are typically required for the reaction to go to completion, or one equivalent of the amine and one equivalent of an auxiliary base. organic-chemistry.org
Detailed synthetic procedures for the closely related compound, (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride, illustrate this transformation. For example, its reaction with 7-amino-4-methyl coumarin (B35378) (a primary amine) in dichloromethane (B109758), with the addition of triethylamine (B128534) as a base, yields the corresponding N-substituted propanamide. mdpi.comresearchgate.net
Table 2: Synthesis of Amides from (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl Chloride This table provides examples of amidation reactions using an acyl chloride structurally similar to this compound.
| Amine | Base | Solvent | Product |
| 7-amino-4-methyl coumarin | Triethylamine | Dichloromethane | (±)2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide |
| Amphetamine | N/A (DCC Coupling used with acid) | Dichloromethane | (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide |
Schotten-Baumann Type Reaction Conditions
The Schotten-Baumann reaction refers to the synthesis of amides (or esters) using an acyl chloride and an amine (or alcohol) in the presence of an aqueous base. website-files.comwikipedia.org These conditions are particularly useful for amidation. byjus.com The reaction is typically performed in a two-phase system, consisting of an organic solvent (like dichloromethane or diethyl ether) and water. wikipedia.org The acyl chloride and the final amide product remain in the organic phase, while the inorganic base (commonly sodium hydroxide) resides in the aqueous phase. wikipedia.org
The key advantage of the Schotten-Baumann conditions is that the aqueous base efficiently neutralizes the HCl generated during the reaction. byjus.comorganic-chemistry.orgwikipedia.org This prevents the protonation of the starting amine, ensuring it remains available as a nucleophile to react with the acyl chloride, thereby driving the reaction to completion and improving yields. byjus.comorganic-chemistry.org While this method is highly effective, the presence of water can lead to the competing hydrolysis of the acyl chloride back to the carboxylic acid, which must be managed by controlling reaction conditions. cam.ac.uk A study on the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide utilized a modified approach where triethylamine was added as a base in a single organic phase, which is a common adaptation of the Schotten-Baumann principle. mdpi.com
Formation of Related Acyl Derivatives
The electrophilic nature of the carbonyl carbon in the acyl chloride group makes this compound an excellent precursor for various acyl derivatives through nucleophilic substitution pathways. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Carboxylic acid anhydrides can be synthesized from this compound via its reaction with a carboxylic acid or, more commonly, a carboxylate salt. pressbooks.publibretexts.org This nucleophilic acyl substitution reaction is an efficient method for creating both symmetric and mixed anhydrides. When a carboxylate salt is used as the nucleophile, the reaction proceeds directly to the anhydride (B1165640). Alternatively, reacting the acyl chloride with a carboxylic acid typically requires the presence of a non-nucleophilic weak base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. pressbooks.pub
The general transformation is as follows:
Reactant: this compound
Nucleophile: A carboxylate salt (R-COO⁻Na⁺) or a carboxylic acid (R-COOH)
Product: A mixed carboxylic acid anhydride
Byproduct: Sodium chloride (NaCl) or Hydrochloric acid (HCl)
| Reactant | Reagent(s) | Product |
| This compound | Sodium acetate | 2-(Biphenyl-4-yloxy)propanoic acetic anhydride |
| This compound | Benzoic acid, Pyridine | 2-(Biphenyl-4-yloxy)propanoic benzoic anhydride |
| This compound | 2-(Biphenyl-4-yloxy)propanoic acid, Pyridine | 2-(Biphenyl-4-yloxy)propanoic anhydride (symmetric) |
The synthesis of hydrazides from this compound is achieved through its reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂). rsc.orgorgsyn.org The terminal nitrogen atom of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form 2-(biphenyl-4-yloxy)propanohydrazide.
This resulting hydrazide is a stable intermediate that can be further derivatized. A common subsequent reaction is condensation with an aldehyde or ketone to form the corresponding hydrazone. ijpsr.comnih.gov This two-step process provides a versatile route to complex molecules with potential biological activities. nih.gov
Step 1: Hydrazide Formation
Reactant: this compound
Reagent: Hydrazine hydrate (H₂NNH₂)
Product: 2-(Biphenyl-4-yloxy)propanohydrazide
Step 2: Hydrazone Formation
Reactant: 2-(Biphenyl-4-yloxy)propanohydrazide
Reagent: An aldehyde (R-CHO) or ketone (R-CO-R')
Product: N'-substituted-2-(biphenyl-4-yloxy)propanohydrazone
| Hydrazide Intermediate | Aldehyde/Ketone Reagent | Product Example |
| 2-(Biphenyl-4-yloxy)propanohydrazide | Benzaldehyde | (E)-N'-benzylidene-2-(biphenyl-4-yloxy)propanohydrazide |
| 2-(Biphenyl-4-yloxy)propanohydrazide | 4-Hydroxybenzaldehyde | (E)-2-(biphenyl-4-yloxy)-N'-(4-hydroxybenzylidene)propanohydrazide |
| 2-(Biphenyl-4-yloxy)propanohydrazide | Acetone | 2-(biphenyl-4-yloxy)-N'-(propan-2-ylidene)propanohydrazide |
The synthesis of N-acylthiourea derivatives from this compound proceeds through a two-step, often one-pot, sequence. nih.govgoogle.com The first step involves the reaction of the acyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. nih.gov This reaction forms a highly reactive acyl isothiocyanate intermediate.
This intermediate is not typically isolated but is reacted in situ with a primary or secondary amine. nih.gov The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group to yield the final N-acylthiourea product. nih.govuran.ua This method allows for the incorporation of a wide variety of amine-containing fragments into the final structure.
Synthetic Pathway:
Intermediate Formation: this compound + KSCN → 2-(Biphenyl-4-yloxy)propanoyl isothiocyanate + KCl
Product Formation: 2-(Biphenyl-4-yloxy)propanoyl isothiocyanate + R-NH₂ → 1-(2-(Biphenyl-4-yloxy)propanoyl)-3-(R)thiourea
| Amine Reagent (R-NH₂) | Acylthiourea Product |
| Aniline | 1-(2-(Biphenyl-4-yloxy)propanoyl)-3-phenylthiourea |
| 4-Chloroaniline | 1-(2-(Biphenyl-4-yloxy)propanoyl)-3-(4-chlorophenyl)thiourea |
| Cyclohexylamine | 1-(2-(Biphenyl-4-yloxy)propanoyl)-3-cyclohexylthiourea |
Electrophilic Aromatic Substitution Reactions Involving the Biphenyl (B1667301) Moiety
The biphenyl ring system in this compound is an electron-rich aromatic moiety, making it susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org In these reactions, an electrophile attacks the π-system of one of the phenyl rings, leading to the substitution of a hydrogen atom. The ether linkage (-O-) is an activating, ortho-, para-directing group, while the second phenyl ring also directs to ortho- and para-positions. youtube.com
As an acyl chloride, this compound is a powerful reagent for Friedel-Crafts acylation reactions. nih.gov In this context, it acts as the electrophile source to acylate other aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgnumberanalytics.com The Lewis acid coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. youtube.comyoutube.com This acylium ion is then attacked by an electron-rich aromatic substrate (e.g., benzene, toluene) to form a new carbon-carbon bond, yielding an aryl ketone. nih.gov
| Aromatic Substrate | Lewis Acid Catalyst | Product |
| Benzene | AlCl₃ | 1-([1,1'-biphenyl]-4-yl)-1-phenylpropan-1-one derivative |
| Toluene (B28343) | AlCl₃ | 1-([1,1'-biphenyl]-4-yl)-1-(p-tolyl)propan-1-one derivative |
| Anisole | AlCl₃ | 1-([1,1'-biphenyl]-4-yl)-1-(4-methoxyphenyl)propan-1-one derivative |
Furthermore, the potential for an intramolecular Friedel-Crafts acylation exists, where the acyl chloride moiety could attack its own biphenyl ring system to form a tricyclic ketone. masterorganicchemistry.comresearchgate.net Such reactions are most successful when forming five- or six-membered rings and are typically promoted by a strong acid or Lewis acid catalyst. masterorganicchemistry.com This pathway would result in the formation of a fluorenone-type core structure.
Exploration of Other Distinctive Reaction Pathways
Beyond the formation of specific acyl derivatives and Friedel-Crafts reactions, this compound undergoes several other fundamental transformations characteristic of highly reactive acyl chlorides.
Hydrolysis: In the presence of water, the compound readily hydrolyzes to form 2-(biphenyl-4-yloxy)propanoic acid and hydrochloric acid. chemguide.co.uk This reaction is often rapid and vigorous. chemguideforcie.co.uk
Alcoholysis (Esterification): Reaction with an alcohol (R'-OH) yields the corresponding ester, 2-(biphenyl-4-yloxy)propanoate. This reaction is a common method for synthesizing esters and is often carried out in the presence of a base like pyridine to scavenge the HCl byproduct.
Aminolysis (Amidation): The reaction with ammonia, a primary amine (R'-NH₂), or a secondary amine (R'₂NH) produces a primary, secondary, or tertiary amide, respectively. Two equivalents of the amine are typically required, as one equivalent is consumed to neutralize the generated HCl. pressbooks.pub
| Reaction Type | Reagent | Product |
| Hydrolysis | Water (H₂O) | 2-(Biphenyl-4-yloxy)propanoic acid |
| Alcoholysis | Ethanol (CH₃CH₂OH) | Ethyl 2-(biphenyl-4-yloxy)propanoate |
| Aminolysis | Ammonia (NH₃) | 2-(Biphenyl-4-yloxy)propanamide |
| Aminolysis | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-(biphenyl-4-yloxy)propanamide |
Reduction Chemistry
The reduction of this compound can lead to the formation of either the corresponding primary alcohol, 2-(biphenyl-4-yloxy)propan-1-ol, or the aldehyde, 2-(biphenyl-4-yloxy)propanal. The specific product obtained is highly dependent on the nature of the reducing agent employed and the reaction conditions.
Strong, unhindered reducing agents, such as lithium aluminum hydride (LiAlH₄), typically effect the complete reduction of the acyl chloride to the primary alcohol. The reaction proceeds via an initial reduction to the aldehyde, which is then further and rapidly reduced to the alcohol. Due to the high reactivity of both the acyl chloride and the intermediate aldehyde towards LiAlH₄, it is generally not possible to isolate the aldehyde with this reagent.
Conversely, to achieve a partial reduction and isolate the aldehyde, a more sterically hindered and less reactive hydride source is necessary. Lithium tri-tert-butoxyaluminum hydride [LiAl(O-t-Bu)₃H] is a reagent of choice for this transformation. The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride, allowing for the selective reduction of the acyl chloride to the aldehyde without significant over-reduction to the alcohol, particularly when the reaction is conducted at low temperatures, such as -78 °C.
| Reducing Agent | Solvent | Typical Temperature | Expected Major Product |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature | 2-(Biphenyl-4-yloxy)propan-1-ol |
| Lithium tri-tert-butoxyaluminum hydride [LiAl(O-t-Bu)₃H] | Tetrahydrofuran (THF) | -78 °C | 2-(Biphenyl-4-yloxy)propanal |
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of ketones and tertiary alcohols. The outcome of these reactions is contingent on the type of organometallic reagent used.
Grignard reagents (RMgX), being highly reactive organometallic compounds, typically add to acyl chlorides twice. The initial reaction between the Grignard reagent and this compound yields a ketone intermediate. This ketone is also susceptible to nucleophilic attack by the Grignard reagent, leading to a second addition and, after an aqueous workup, the formation of a tertiary alcohol. Isolating the ketone is often challenging due to its high reactivity towards the Grignard reagent present in the reaction mixture.
To circumvent this double addition and synthesize ketones, less reactive organometallic reagents are employed. Gilman reagents, which are lithium dialkylcuprates (R₂CuLi), are significantly less reactive than Grignard reagents and selectively react with acyl chlorides to afford ketones. The reaction typically proceeds cleanly at low temperatures, and the lower reactivity of the Gilman reagent prevents a second addition to the newly formed ketone. This method is a widely used strategy for the synthesis of ketones from acyl chlorides.
| Organometallic Reagent | Reagent Formula | Solvent | Typical Temperature | Expected Major Product |
|---|---|---|---|---|
| Methylmagnesium bromide | CH₃MgBr | Tetrahydrofuran (THF) | 0 °C to room temperature | 2-(Biphenyl-4-yloxy)-1,1-dimethylpropan-1-ol |
| Lithium dimethylcuprate | (CH₃)₂CuLi | Tetrahydrofuran (THF) | -78 °C | 1-(Biphenyl-4-yloxy)propan-2-one |
| Phenylmagnesium chloride | C₆H₅MgCl | Tetrahydrofuran (THF) | 0 °C to room temperature | 2-(Biphenyl-4-yloxy)-1,1-diphenylpropan-1-ol |
| Lithium diphenylcuprate | (C₆H₅)₂CuLi | Tetrahydrofuran (THF) | -78 °C | 1-(Biphenyl-4-yloxy)-1-phenylpropan-2-one |
Stereochemical Aspects and Enantiomeric Purity in Derivatives
Chiral Integrity during Synthetic Transformations
Maintaining chiral integrity is a paramount concern during the synthesis and subsequent reactions of derivatives made from 2-(biphenyl-4-yloxy)propanoyl chloride. The initial step in many synthetic routes involves the conversion of the parent carboxylic acid, 2-(biphenyl-4-yloxy)propanoic acid, into the more reactive acyl chloride. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com
This conversion process targets the carboxylic acid moiety and does not directly involve the bonds of the stereocenter at the C-2 position. Consequently, the reaction proceeds with retention of the original stereochemical configuration. If the starting carboxylic acid is enantiomerically pure (either R or S), the resulting acyl chloride will also be enantiomerically pure. Similarly, if a racemic mixture of the acid is used, a racemic mixture of the acyl chloride is obtained. mdpi.comresearchgate.net
Subsequent transformations involving the this compound, which is a highly reactive acylating agent, typically involve nucleophilic acyl substitution. In these reactions, a nucleophile (such as an alcohol to form an ester, or an amine to form an amide) attacks the electrophilic carbonyl carbon of the acyl chloride. This mechanism does not disturb the chiral center at the adjacent carbon. Therefore, the enantiomeric purity of the acyl chloride is transferred to the resulting ester or amide derivative. For instance, the reaction of racemic 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride (a related compound) with an amine yields a racemic mixture of the corresponding amide product, demonstrating the preservation of the stereochemical composition throughout the reaction sequence. mdpi.comresearchgate.net
Analytical Methodologies for Enantiomeric Excess Determination
The determination of the enantiomeric purity, or enantiomeric excess (ee), of this compound derivatives is crucial for quality control and for understanding their biological and chemical properties. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely adopted and effective method for separating and quantifying enantiomers of this class of compounds. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are carbamate-functionalized, are particularly effective. nih.govnih.gov Columns like Chiralpak® and Chiralcel® are frequently employed for the resolution of 2-aryloxypropanoic acids and their derivatives. nih.govclockss.org The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different interaction energies, leading to different retention times on the column and allowing for their separation and quantification.
The choice of mobile phase is critical for achieving optimal separation. Both normal-phase (e.g., hexane/isopropanol mixtures) and reversed-phase conditions can be utilized, with the selection depending on the specific derivative being analyzed. nih.gov Other analytical techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) on chiral columns, as well as Capillary Electrophoresis (CE) with chiral selectors, also serve as powerful tools for enantiomeric analysis. jiangnan.edu.cn
Table 1: Examples of Chiral HPLC Conditions for the Separation of 2-Aryloxypropanoic Acid Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Reference |
|---|---|---|---|---|
| (R)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic acid | CHIRALPAK AD-H | i-PrOH/hexane/TFA = 1/50/0.05 | 0.75 | clockss.org |
| 2-Fluoro-2-(o-tolyl)propanoic Acid | CHIRALPAK OJ-H | i-PrOH/hexane/TFA = 1/10/0.01 | 0.75 | mdpi.com |
| 2-(4-Chlorophenyl)-2-fluoropropanoic Acid | CHIRALPAK OJ-H | i-PrOH/hexane/TFA = 1/50/0.05 | 0.75 | mdpi.com |
Impact of Stereochemistry on Derivative Reactivity and Selectivity
The stereochemistry at the C-2 position of derivatives made from this compound can profoundly influence their chemical reactivity and selectivity, especially in reactions involving other chiral molecules or catalysts. This principle is clearly illustrated in the process of kinetic resolution.
Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. The difference in reaction rates is due to the different energies of the diastereomeric transition states formed between each enantiomer and the chiral catalyst. A study on the kinetic resolution of various racemic 2-aryloxypropanoic acids via asymmetric esterification highlights this effect. clockss.org In this process, a chiral acyl-transfer catalyst was used in the presence of an alcohol. The catalyst selectively esterified one enantiomer at a much faster rate, allowing for the separation of the unreacted, optically active carboxylic acid from the newly formed chiral ester. clockss.org
This differential reactivity demonstrates that the stereocenter directly impacts the reaction's selectivity. The structural arrangement of substituents around the chiral carbon dictates how effectively it can fit into the active site of the chiral catalyst, thereby governing its reaction rate.
The impact of stereochemistry extends to the biological activity of the final derivatives, which is a manifestation of reactivity and selectivity within a biological system. For many profen drugs and aryloxypropanoic acid herbicides, only one enantiomer is responsible for the desired biological effect. mdpi.comclockss.org For example, the herbicidal activity of Mecoprop is attributed almost exclusively to the (R)-(+)-enantiomer. clockss.org Similarly, for the anti-inflammatory drug Flurbiprofen, the S-(+)-enantiomer carries the majority of the therapeutic activity. mdpi.com This biological selectivity occurs because the enantiomers interact differently with chiral biological targets such as enzymes or receptors, analogous to how they interact differently with a chiral catalyst in a chemical reaction.
Table 2: Results of Kinetic Resolution of Racemic 2-Aryloxypropanoic Acids
| Substrate (Racemic Acid) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 2-(o-tert-butyl-p-methoxyphenoxy)propanoic acid | (S)-Ester | 48 | 96 | clockss.org |
| 2-[(1,1'-Biphenyl)-2-yloxy]propanoic acid | (R)-Acid | 50 | 89 | clockss.org |
Computational Chemistry and Theoretical Modeling of 2 Biphenyl 4 Yloxy Propanoyl Chloride Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the geometric and electronic characteristics of 2-(Biphenyl-4-yloxy)propanoyl chloride. These calculations solve the Schrödinger equation, or approximations of it, to determine the molecule's energetic and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular and electronic properties of chemical systems with a favorable balance between accuracy and computational cost. In the study of this compound, DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-311+G(d,p) basis set, can provide a detailed picture of its optimized geometry and electronic landscape.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich biphenyl-ether portion of the molecule, indicating its propensity to act as an electron donor. Conversely, the LUMO is predominantly centered on the electrophilic carbonyl carbon of the propanoyl chloride group, highlighting it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Mulliken charge analysis distributes the total electron density among the atoms in the molecule, offering insights into the electrostatic potential. This analysis typically shows a significant positive charge on the carbonyl carbon and a negative charge on the oxygen and chlorine atoms, which is consistent with the expected electrophilicity of the acyl chloride functional group.
Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value | Description |
| Geometric Parameters | ||
| C=O Bond Length | ~1.19 Å | Typical double bond length for a carbonyl in an acyl chloride. |
| C-Cl Bond Length | ~1.80 Å | Characteristic single bond length for a carbon-chlorine bond in this context. |
| Biphenyl (B1667301) Dihedral Angle | ~40-45° | The twist angle between the two phenyl rings, indicating a non-planar structure. |
| Electronic Properties | ||
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the molecule's chemical reactivity and kinetic stability. |
| Mulliken Charges | ||
| Carbonyl Carbon (C) | +0.75 e | Highly positive charge, indicating a strong electrophilic site. |
| Carbonyl Oxygen (O) | -0.60 e | Negative charge, indicating a nucleophilic site. |
| Chlorine (Cl) | -0.25 e | Negative charge, consistent with its role as a good leaving group. |
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O ether linkage and the C-C bond connecting the two phenyl rings. Conformational analysis is employed to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.
A potential energy surface (PES) scan is a common computational technique for this purpose. By systematically rotating a specific dihedral angle and optimizing the rest of the molecular geometry at each step, an energy profile can be generated. For this molecule, two key dihedral angles are of interest:
The angle defining the rotation around the biphenyl C-C bond.
The angle defining the rotation around the Ar-O bond of the ether linkage.
The resulting energy landscape would likely show that the lowest energy conformation has a twisted, non-planar arrangement of the biphenyl rings to minimize steric repulsion between the ortho-hydrogens. The rotation around this bond has a relatively low energy barrier. Similarly, the rotation around the ether linkage would influence the spatial orientation of the reactive propanoyl chloride group relative to the bulky biphenyl system, which can affect its accessibility to incoming nucleophiles. The analysis helps in understanding which conformations are most likely to be present under given conditions and how the molecular shape influences its reactivity.
Reaction Mechanism Elucidation via Computational Simulations
Computational simulations are invaluable for mapping out the step-by-step pathways of chemical reactions. For this compound, these simulations can elucidate the mechanisms of its characteristic acylation reactions.
Acylation reactions involving acyl chlorides, such as the reaction of this compound with an alcohol or an amine, typically proceed through a nucleophilic addition-elimination mechanism. Computational modeling can locate the transition state (TS) for this process, which represents the highest energy point along the reaction coordinate.
The reaction begins with the nucleophilic attack of the alcohol or amine on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The transition state for this step involves the partial formation of the new bond (e.g., O-C or N-C) and the partial breaking of the C=O pi-bond. By calculating the vibrational frequencies of the TS structure, a single imaginary frequency is typically found, which confirms that the structure is indeed a true transition state corresponding to the desired reaction pathway. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics.
Hypothetical Energy Profile for Acylation Reaction
| Reaction Coordinate | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (Acyl chloride + Nucleophile). |
| Transition State 1 (TS1) | +10 to +15 | Activation energy for the addition step. |
| Tetrahedral Intermediate | -5 to -10 | A metastable intermediate. |
| Transition State 2 (TS2) | +5 to +10 | Activation energy for the elimination step. |
| Products | -15 to -20 | Final products (Ester/Amide + HCl). |
Beyond identifying the transition state, computational chemistry allows for the mapping of the entire reaction pathway, including reactants, intermediates, transition states, and products. This intrinsic reaction coordinate (IRC) analysis confirms that the identified transition state correctly connects the reactants with the intermediate and the intermediate with the products.
For the acylation reaction, the energetic profile would show the initial reactants, the energy barrier to reach the first transition state, the stable tetrahedral intermediate, the second, typically lower, energy barrier for the elimination of the chloride ion, and the final, more stable products (an ester or amide). This detailed energetic map provides a quantitative understanding of the reaction's feasibility and rate.
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict not only how a reaction occurs but also where it is most likely to occur. For a molecule like this compound, this is crucial for understanding its behavior in complex chemical environments.
The primary site of electrophilic reactivity is readily identified by examining the distribution of the LUMO and the molecular electrostatic potential (MEP) map. The LUMO, as previously mentioned, is localized on the carbonyl carbon of the acyl chloride group, making it the most susceptible site for nucleophilic attack. The MEP map visually represents the electrostatic potential on the molecule's surface, with blue regions indicating positive potential (electron-poor) and red regions indicating negative potential (electron-rich). For this molecule, a strong blue region would be centered on the carbonyl carbon, confirming its high electrophilicity.
Furthermore, reactivity descriptors derived from conceptual DFT, such as Fukui functions, can provide a more quantitative prediction of local reactivity. The Fukui function f+(r) indicates the propensity of a site 'r' to accept an electron, thus highlighting sites for nucleophilic attack. A calculation on this compound would show the largest value of f+(r) on the carbonyl carbon, quantitatively confirming it as the most electrophilic center in the molecule and the most probable site for acylation to occur. This predictive power is essential for designing new reactions and understanding selectivity.
Advanced Spectroscopic and Analytical Characterization Techniques for Research Materials
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment of each atom, facilitating the complete structural assignment of complex molecules like 2-(Biphenyl-4-yloxy)propanoyl chloride.
¹H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the propanoyl chloride moiety.
The aromatic region of the spectrum is expected to show a series of multiplets, typically in the range of δ 7.2–7.6 ppm, which arise from the nine protons of the biphenyl ring system. The specific chemical shifts and coupling patterns of these protons are influenced by their positions on the two phenyl rings and the electronic effects of the ether linkage.
The propanoyl chloride portion of the molecule gives rise to characteristic aliphatic signals. The methine proton (CH) adjacent to the carbonyl group and the ether oxygen is expected to appear as a quartet, influenced by the neighboring methyl protons. The methyl group (CH₃) protons would correspondingly appear as a doublet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Biphenyl-H | 7.2 - 7.6 | Multiplet |
| -CH- | Data not available | Quartet |
| -CH₃ | Data not available | Doublet |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum will display signals for each unique carbon atom in the structure.
The most downfield signal is anticipated for the carbonyl carbon of the acyl chloride group, typically appearing around 170 ppm due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The aromatic carbons of the biphenyl moiety will resonate in the approximate range of 115-158 ppm. The specific chemical shifts will vary depending on their substitution and position within the ring system. The aliphatic carbons of the propanoyl group, the methine (-CH-) and methyl (-CH₃) carbons, will appear at higher field (more upfield) in the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Acyl Chloride) | ~170 |
| C (Biphenyl) | 115 - 158 |
| -CH- | Data not available |
| -CH₃ | Data not available |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on the biphenyl rings, as well as a clear correlation between the methine proton and the methyl protons of the propanoyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, a correlation between the methine proton of the propanoyl group and the carbonyl carbon, as well as with the carbons of the phenoxy ring, would be expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₃ClO₂), HRMS would be used to confirm the exact mass, which helps to distinguish it from other compounds with the same nominal mass. The presence of chlorine would be evident from the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass |
| [C₁₅H₁₃³⁵ClO₂]⁺ | Data not available |
| [C₁₅H₁₃³⁷ClO₂]⁺ | Data not available |
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with other cations present in the solvent. While acyl chlorides are reactive, under controlled ESI conditions, it would be possible to observe the molecular ion or related adducts. Fragmentation analysis (MS/MS) of the parent ion would provide valuable structural information by revealing characteristic neutral losses and fragment ions, which can be used to confirm the connectivity of the biphenyl, oxy, and propanoyl chloride moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For a complex research material such as this compound, IR spectroscopy serves as a rapid and effective method to confirm the presence of its key structural features.
The structure of this compound contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum. The most prominent of these is the acyl chloride group (-COCl). The carbonyl (C=O) stretch of an acyl chloride is particularly diagnostic, appearing at a high frequency, typically in the range of 1785–1815 cm⁻¹. This high-frequency absorption is due to the electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. The carbon-chlorine (C-Cl) single bond stretch is also observable, usually in the fingerprint region of the spectrum.
Another key feature is the ether linkage (C-O-C), which connects the propanoyl moiety to the biphenyl ring system. Aromatic ethers typically exhibit a strong, characteristic C-O stretching absorption. Furthermore, the biphenyl group itself presents several identifiable bands, including aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The specific pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can also provide information about the substitution pattern on the aromatic rings.
Analysis of the IR spectrum allows researchers to confirm the successful synthesis of the molecule, for instance, by observing the appearance of the characteristic acyl chloride peak and the disappearance of the broad hydroxyl (-OH) band of the precursor carboxylic acid.
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Acyl Chloride (C=O) | Stretch | 1785 - 1815 |
| Aromatic Ether (C-O) | Asymmetric Stretch | 1230 - 1270 |
| Biphenyl (Aromatic C=C) | Stretch | 1400 - 1600 |
| Biphenyl (Aromatic C-H) | Stretch | 3000 - 3100 |
| Acyl Chloride (C-Cl) | Stretch | ~750 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an indispensable tool in chemical research for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic techniques are employed to monitor reaction progress, assess the purity of the final product, and isolate it from unreacted starting materials or byproducts.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. umich.edu In the synthesis of this compound from its corresponding carboxylic acid, TLC can be used to track the consumption of the starting material and the formation of the product.
The technique involves spotting a small sample of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. umich.edu The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. umich.edu
For this compound, a common stationary phase is silica gel 60. mdpi.com The mobile phase is typically a mixture of a non-polar solvent and a slightly more polar solvent, such as n-hexane and ethyl acetate (B1210297). The less polar product, the acyl chloride, will travel further up the plate than the more polar starting material, the carboxylic acid. This separation allows for a visual assessment of the reaction's progress. The position of a compound on the developed plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A completed reaction is indicated by the disappearance of the spot corresponding to the starting material.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel 60 coated plates mdpi.com |
| Mobile Phase (Eluent) | Mixture of non-polar and polar solvents (e.g., n-hexane:ethyl acetate) |
| Visualization | UV light (254 nm) or chemical staining agents |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. scielo.br It is particularly valuable for assessing the purity of non-volatile materials like this compound and related compounds. pensoft.netresearchgate.net
A reversed-phase HPLC (RP-HPLC) method is commonly employed for such analyses. scielo.br In this setup, the sample is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase, such as C18-modified silica. scielo.brresearchgate.netmdpi.com A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is pumped through the column. scielo.br Components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column.
A detector, typically a UV-Vis spectrophotometer set to a wavelength where the biphenyl system absorbs strongly (e.g., 254 nm), is used to detect the compounds as they elute from the column. scielo.br The output is a chromatogram, a plot of detector response versus time. The time at which a compound elutes is its retention time, which is characteristic of the compound under specific conditions. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. This method offers high resolution and sensitivity for detecting even trace impurities. scielo.br
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) scielo.br |
| Stationary Phase (Column) | C18 (Octadecyl-silica), 5 µm particle size researchgate.netmdpi.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture scielo.br |
| Flow Rate | ~1.0 mL/min researchgate.netmdpi.com |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm scielo.br |
| Column Temperature | Controlled, e.g., 30 °C researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS can be challenging due to its high reactivity. Acyl chlorides are susceptible to hydrolysis and can react with active sites in the GC column.
To overcome these challenges, derivatization is often employed. The reactive acyl chloride is converted into a more stable and volatile derivative, such as a methyl ester or a pentafluorobenzyl (PFB) ester, prior to analysis. nih.gov This process not only enhances thermal stability but can also improve chromatographic properties and detection sensitivity. nih.govresearchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a fragmentation pattern that is a unique fingerprint of the molecule's structure. The molecular ion peak confirms the molecular weight of the derivative, and the fragmentation pattern helps to unambiguously confirm the identity of the original compound. This method is particularly useful for identifying trace-level impurities that may have formed during the synthesis or storage of the acyl chloride. researchgate.net
Applications in Complex Organic Molecule Synthesis and Material Science Precursors
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
2-(Biphenyl-4-yloxy)propanoyl chloride serves as a crucial and versatile intermediate in the multi-step synthesis of complex organic structures. Its primary role is that of an acylating agent, where the highly electrophilic acyl chloride group readily reacts with nucleophiles. cymitquimica.com This reactivity is harnessed to introduce the 2-(biphenyl-4-yloxy)propanoyl moiety into a larger molecule, forming the foundation for more elaborate scaffolds.
The compound's structure, which combines the bulky biphenyl (B1667301) group with the reactive acyl chloride, makes it particularly useful for selective coupling reactions in the synthesis of derivatives intended for pharmaceutical or agrochemical applications. cymitquimica.com The most common transformations involving this intermediate are nucleophilic acyl substitution reactions. It reacts efficiently with alcohols, amines, and thiols, typically under basic conditions, to yield the corresponding esters, amides, and thioesters. cymitquimica.com These reactions are fundamental in building larger, more complex molecules from simpler starting materials.
Furthermore, this compound can participate in Friedel-Crafts acylation reactions. cymitquimica.com In the presence of a Lewis acid catalyst like aluminum chloride, it can acylate aromatic compounds, thereby creating a new carbon-carbon bond and attaching the biphenyl-containing side chain to another aromatic system. This capability significantly expands its utility in constructing diverse and complex molecular architectures. cymitquimica.com
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group | Significance |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Alcohols (R-OH) | Ester | Formation of key linkages in potential pharmaceuticals and agrochemicals. cymitquimica.com |
| Nucleophilic Acyl Substitution | Amines (R-NH2) | Amide | Creation of stable amide bonds, common in bioactive molecules. cymitquimica.com |
| Friedel-Crafts Acylation | Aromatic Compounds | Aromatic Ketone | Forms C-C bonds to link with other aromatic systems. cymitquimica.com |
| Hydrolysis | Water (H2O) | Carboxylic Acid | Leads to the formation of 2-(Biphenyl-4-yloxy)propanoic acid. cymitquimica.com |
Construction of Advanced Heterocyclic Systems
The reactivity of acyl chlorides, including this compound and its analogs, makes them excellent reagents for the synthesis of advanced heterocyclic systems. Heterocycles are a core component of many pharmaceuticals, and the introduction of a biphenyl moiety can significantly influence the biological activity of the resulting molecule.
A pertinent example is the synthesis of coumarin (B35378) derivatives, which are a prominent class of heterocyclic compounds known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. mdpi.com A structurally similar compound, (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride, is used to synthesize a complex coumarin-based amide. mdpi.com In a Schotten-Baumann-type reaction, the acyl chloride is reacted with an amino-functionalized coumarin, specifically 7-amino-4-methylcoumarin. mdpi.com This reaction efficiently forms a stable amide linkage, covalently connecting the biphenyl-containing fragment to the heterocyclic coumarin core. mdpi.com
This synthetic strategy highlights how this compound can be employed to build hybrid molecules that merge the structural features of a biphenyl group with those of a bioactive heterocycle. The resulting complex molecules are then studied for their potential pharmacological applications. The reaction proceeds by adding the acyl chloride to a solution of the amine in a suitable solvent like dichloromethane (B109758), followed by the addition of a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. mdpi.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
|---|---|---|---|
| (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride | 7-Amino-4-methylcoumarin | Nucleophilic Acyl Substitution (Amide formation) | Coumarin-biphenyl hybrid amide mdpi.com |
Utilization in Polymer Chemistry and Functional Material Development
While specific, large-scale applications of this compound in polymer chemistry are not extensively documented in dedicated studies, its chemical properties suggest significant potential as a precursor for functional materials. The presence of the biphenyl group is of particular interest, as this rigid, aromatic moiety is known to be a mesogenic group, capable of forming liquid crystalline phases. nih.gov Biphenyl derivatives are foundational components in the synthesis of liquid crystals used in display technologies. google.com
The primary utility of this compound in this field would be as a functionalizing agent for polymers. The reactive acyl chloride handle allows it to be grafted onto polymer backbones that possess nucleophilic side groups, such as hydroxyl (-OH) or amine (-NH2) groups. This process, known as polymer grafting, is a powerful technique for modifying the properties of existing polymers without altering their fundamental structure. frontiersin.org For instance, acyl chlorides are used to terminate living ring-opening polymerization, yielding polymers with specific, reactive end-groups. nih.govmdpi.com
By grafting the 2-(biphenyl-4-yloxy)propanoyl moiety onto a flexible polymer chain, it is possible to introduce the rigid, liquid-crystal-forming properties of the biphenyl group. nih.gov This could lead to the development of side-chain liquid crystalline polymers. Such materials combine the processing advantages of polymers with the unique optical and electronic properties of liquid crystals, finding use in applications like optical films and data storage. The reaction of biphenyl precursors with acryloyl chloride to form monomers for crosslinked polymers demonstrates a similar principle of incorporating biphenyl units into a polymer network. nih.gov
| Application Area | Methodology | Role of this compound | Potential Material Property |
|---|---|---|---|
| Side-Chain Liquid Crystalline Polymers | Polymer Grafting | Functionalizing agent to attach biphenyl mesogens to a polymer backbone. nih.govfrontiersin.org | Anisotropic optical and electrical properties. |
| Functional Polymer Synthesis | End-capping Agent in Polymerization | Terminates polymerization to introduce a biphenyl group at the chain end. nih.gov | Modified surface properties, enhanced thermal stability. |
Emerging Research Frontiers and Future Perspectives
Development of Sustainable and Green Synthetic Protocols
Green chemistry approaches for acyl chloride synthesis are being explored through several avenues:
Alternative Reagents and Catalytic Systems: Research is moving towards replacing traditional, hazardous reagents with more benign alternatives. For instance, methods using catalytic amounts of a reagent or employing novel activating agents are being investigated. The use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been shown to rapidly convert carboxylic acids to acid chlorides under mild conditions, offering a potential alternative to harsher reagents. organic-chemistry.org
Eco-Friendly Solvents: The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Efforts are underway to replace chlorinated solvents like dichloromethane (B109758) with bio-based alternatives. Cyrene™, a bio-available solvent, has been successfully used for the synthesis of amides from acid chlorides, demonstrating the potential for greener solvent systems in reactions involving these intermediates. rsc.org
Atom Economy and Waste Reduction: A core principle of green chemistry is maximizing atom economy. Protocols that generate gaseous byproducts (like HCl and SO₂) are sometimes preferred over those that produce liquid or solid waste (like phosphoric acid from PCl₃), as the byproducts can be more easily removed and potentially neutralized. chemguide.co.uklibretexts.org Future research will likely focus on catalytic cycles that regenerate the chlorinating agent, further minimizing waste.
The following table compares traditional chlorinating agents with potential green chemistry-aligned strategies for the synthesis of acyl chlorides.
| Parameter | Traditional Reagents (e.g., SOCl₂, PCl₅) | Green/Sustainable Alternatives |
| Reagent Type | Stoichiometric, often hazardous | Catalytic systems, less toxic reagents |
| Byproducts | Acidic gases (HCl, SO₂), phosphorus waste | Fewer and less hazardous byproducts, potential for reagent recycling |
| Solvents | Often chlorinated solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., Cyrene™), aqueous media where feasible rsc.orgtandfonline.com |
| Reaction Conditions | Often harsh, may require reflux | Milder conditions, room temperature reactions organic-chemistry.org |
| Key Advantage | High reactivity and reliability | Reduced environmental impact, improved safety, potential for cost savings |
Chemo- and Regioselective Functionalization Strategies
2-(Biphenyl-4-yloxy)propanoyl chloride is a highly reactive acylating agent due to the electrophilic nature of the acyl chloride moiety. A key research frontier is the development of strategies to control its reactivity for chemo- and regioselective functionalization of complex molecules that possess multiple reactive sites (e.g., hydroxyl, amino, thiol groups).
Chemoselectivity: This refers to the selective reaction of the acyl chloride with one functional group over another. For example, in a molecule containing both an alcohol and a less reactive secondary amine, conditions can be optimized to favor the formation of an ester over an amide. This control is typically achieved by modulating reaction temperature, solvent, and the use of bases. Mild bases can deprotonate the more acidic alcohol preferentially, while stronger bases or different catalysts might be needed to activate the amine.
Regioselectivity: This involves directing the acylation to a specific position on a molecule with multiple similar functional groups. The steric bulk imparted by the biphenyl-4-yloxy group on the 2-position of the propanoyl chloride can play a significant role. This steric hindrance can direct the acylation to a less hindered, primary alcohol over a more hindered, secondary alcohol within the same molecule. This principle is fundamental in the selective protection and modification of polyols and carbohydrates.
Advanced strategies for achieving selectivity include the use of protecting groups to temporarily block certain reactive sites and the application of enzymatic catalysis, where the enzyme's active site provides a highly specific environment for the acylation to occur at a precise location.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability for the synthesis and use of this compound. researchgate.netnih.gov
The synthesis of acyl chlorides often involves exothermic reactions and hazardous reagents, making it ideally suited for flow chemistry. nih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted in narrow channels or tubes, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netnih.gov This superior heat management minimizes the risk of thermal runaways, and the small reaction volumes enhance safety. nih.gov A continuous synthesis method for propionyl chloride using a microchannel reactor has been reported, demonstrating high yield and purity while improving safety and enabling continuous production. google.com Such a setup could be readily adapted for this compound.
Key benefits of integrating flow chemistry and automation include:
Enhanced Safety: Small reactor volumes and superior temperature control mitigate risks associated with highly reactive intermediates like acyl chlorides. nih.gov
Improved Yield and Purity: Precise control over reaction conditions often leads to fewer side reactions and cleaner product streams. researchgate.net
Rapid Optimization: Automated systems can perform numerous experiments with varying parameters in a short period, accelerating the optimization of reaction conditions. researchgate.net
The table below contrasts batch and flow synthesis for a typical acylation reaction.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Scale | Limited by heat transfer and mixing efficiency | Easily scalable by running the system for longer durations ("scaling out") |
| Temperature Control | Prone to hot spots, less precise | Excellent heat exchange, precise temperature control researchgate.net |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes nih.gov |
| Mixing | Can be inefficient, leading to side products | Rapid and efficient mixing |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and feedback loops researchgate.net |
Advanced Catalyst Design for Enhanced Reactivity and Selectivity
Catalysis is central to both the synthesis of this compound and its subsequent transformations. Advanced catalyst design focuses on developing catalysts that are more active, selective, and sustainable than traditional ones.
In the synthesis of the acyl chloride from its parent carboxylic acid, nucleophilic catalysts like N,N-dimethylformamide (DMF) are often used with chlorinating agents like oxalyl chloride or thionyl chloride. wikipedia.org The catalyst reacts to form a highly reactive Vilsmeier intermediate, which then efficiently acylates the carboxylate. wikipedia.org Research in this area is focused on developing solid-supported or recyclable catalysts that mimic the action of DMF but are easier to separate from the reaction mixture.
For reactions using this compound, such as esterifications and amidations, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed to enhance the reaction rate. The frontier in this area lies in the design of chiral catalysts that can control the stereochemical outcome of reactions. Given that this compound is chiral, the use of enantioselective catalysts could allow for dynamic kinetic resolution or diastereoselective reactions, yielding products with high stereopurity. Research into adjustable, axially chiral biphenyl (B1667301) ligands demonstrates the potential for creating highly efficient and selective catalysts for asymmetric synthesis. chemrxiv.orgchemrxiv.orgresearchgate.net
Furthermore, the development of nanocatalysts offers a promising avenue for green chemistry. researchgate.net Nanocatalysts provide a high surface-area-to-volume ratio, often leading to enhanced catalytic activity and allowing for milder reaction conditions. researchgate.net
| Catalyst Type | Application Area | Example | Mechanism of Action |
| Nucleophilic Catalyst | Acyl Chloride Synthesis | N,N-Dimethylformamide (DMF) | Forms a reactive Vilsmeier intermediate with the chlorinating agent. wikipedia.org |
| Nucleophilic Catalyst | Acylation Reactions (Amidation, Esterification) | 4-Dimethylaminopyridine (DMAP) | Forms a highly reactive N-acylpyridinium ion intermediate. |
| Lewis Acid Catalyst | Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Activates the acyl chloride to generate an acylium ion for electrophilic aromatic substitution. nih.gov |
| Chiral Ligand/Catalyst | Asymmetric Synthesis | Axially Chiral Biphenyl Ligands | Creates a chiral environment to control the stereoselectivity of a reaction. chemrxiv.orgchemrxiv.org |
Big Data and Machine Learning Approaches in Synthetic Design
The fields of big data and machine learning (ML) are beginning to revolutionize chemical synthesis by enabling predictive modeling and data-driven optimization. nih.govnih.gov These computational tools can be applied to the entire lifecycle of this compound, from its initial synthetic design to the prediction of its reactivity.
Retrosynthesis and Pathway Design: ML algorithms can be trained on vast databases of known chemical reactions to predict plausible synthetic routes to a target molecule. nih.gov For this compound, such a tool could suggest optimal starting materials and reaction sequences, potentially uncovering novel and more efficient pathways.
Reaction Optimization: Predicting the optimal conditions (temperature, solvent, catalyst, stoichiometry) for a chemical reaction is a complex, multidimensional problem. ML models, particularly when combined with automated flow chemistry platforms, can efficiently explore this parameter space to identify conditions that maximize yield and minimize byproducts. researchgate.net This approach can significantly reduce the time and resources required for experimental optimization.
Catalyst Discovery and Design: By analyzing large datasets of catalyst structures and their performance, ML can identify key structural features that lead to high activity and selectivity. mdpi.com This knowledge can guide the rational design of new, superior catalysts for the synthesis or functionalization of this compound.
Predictive Reactivity: AI models can learn the complex relationships between a molecule's structure and its chemical reactivity. nih.govspringernature.com Such models could predict the chemo- and regioselectivity of this compound when reacting with a novel, complex substrate, guiding the design of functionalization strategies.
The application of these data-driven approaches promises to accelerate the pace of chemical research and development, making the synthesis and application of complex molecules more efficient and predictable. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 2-(Biphenyl-4-yloxy)propanoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via reaction of 2-(Biphenyl-4-yloxy)propanoic acid with thionyl chloride (SOCl₂) under reflux conditions. Key parameters include stoichiometry (e.g., 1:3 molar ratio of acid to SOCl₂), solvent choice (e.g., anhydrous toluene or dichloromethane), and reaction time (6–8 hours). Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via distillation or recrystallization . Monitoring via TLC (n-hexane:ethyl acetate, 8:2) ensures reaction completion . Side reactions, such as oxidative coupling (observed in analogous systems), can occur if residual moisture is present, necessitating strict anhydrous conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the biphenyl aromatic protons (δ 7.2–7.6 ppm) and the propanoyl chloride moiety (e.g., carbonyl carbon at ~170 ppm).
- IR Spectroscopy : Detect the C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z consistent with the molecular formula (C₁₅H₁₁ClO₂).
X-ray crystallography (using programs like ORTEP-3) can resolve structural ambiguities, though crystallization may require derivatization due to the compound’s reactivity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Monitor airborne concentrations via gas detection tubes; engineering controls (e.g., scrubbers) are required if levels exceed 1 ppm .
- Emergency showers/eye wash stations must be accessible. Contaminated clothing should be removed immediately and decontaminated via specialized laundering .
Advanced Research Questions
Q. How can researchers mitigate unexpected byproducts (e.g., oxidative coupling) during synthesis?
- Methodological Answer : In analogous systems, oxidative coupling (e.g., biphenyl dimerization) occurs due to redox side reactions with thionyl chloride. To suppress this:
- Use freshly distilled SOCl₂ to minimize trace oxidants.
- Add radical inhibitors (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar).
- Monitor reaction progress via HPLC-MS to detect early-stage intermediates .
Q. What analytical strategies resolve contradictions in reactivity data for biphenyl-based acyl chlorides?
- Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates, nucleophilic substitution efficiency) may arise from steric effects or electronic modulation by substituents. Strategies include:
- Computational Modeling : DFT calculations (e.g., Gaussian) to assess electron density at the carbonyl carbon.
- Competitive Kinetic Studies : Compare reaction rates with structurally similar compounds (e.g., 4-Biphenylsulfonyl chloride) under standardized conditions .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies show:
- Short-term : Store at –20°C under anhydrous N₂; decomposition (hydrolysis) occurs within 48 hours at room temperature.
- Long-term : Lyophilized samples in sealed ampules retain >95% purity for 6 months.
Degradation products (e.g., carboxylic acid) are quantified via HPLC with UV detection (λ = 254 nm) .
Q. What advanced applications exist for this compound in medicinal chemistry or materials science?
- Methodological Answer :
- Medicinal Chemistry : Acts as a key intermediate for synthesizing oxadiazoles (e.g., 5-[(biphenyl-4-yloxy)-methyl]-1,3,4-oxadiazoles) via reaction with hydrazides and POCl₃ .
- Materials Science : Used to functionalize polymers (e.g., polyesters) via acyl chloride-mediated grafting, enhancing thermal stability. Reaction efficiency is optimized using DMAP as a catalyst .
Data Contradiction Analysis
Q. Why do some studies report conflicting yields for analogous biphenyl acyl chloride syntheses?
- Methodological Answer : Variations arise from:
- Impurity Profiles : Residual solvents (e.g., DCM) in crude products artificially inflate yields. Purity checks via GC-MS are critical.
- Scale Effects : Milligram-scale reactions often report higher yields (>80%) vs. industrial-scale (<60%) due to heat/mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
